[(Furan-2-yl)(phenyl)methyl]hydrazine
Description
Significance of Hydrazine (B178648) Scaffolds in Modern Organic Synthesis
The hydrazine scaffold, characterized by a nitrogen-nitrogen single bond, is a cornerstone in modern organic synthesis. These compounds are prized for their utility as versatile building blocks in the construction of a wide array of nitrogen-containing heterocycles. The nucleophilic nature of the nitrogen atoms allows for a diverse range of chemical transformations, making them indispensable reagents in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net Hydrazines and their derivatives, such as hydrazones, are key intermediates in well-established reactions, including the Wolff-Kishner reduction and the Fischer indole (B1671886) synthesis. usu.ac.id The inherent reactivity and bonding characteristics of the hydrazine moiety contribute to the diverse biological activities observed in many of their derivatives.
Role of Furan (B31954) and Phenyl Substructures in Chemical Design and Molecular Architecture
Similarly, the phenyl group, a simple and robust aromatic carbocycle, is a fundamental component in the design of organic molecules. It provides a rigid scaffold and can participate in π-stacking interactions, which are crucial for molecular recognition and binding to biological targets. The substitution pattern on the phenyl ring can be readily modified to fine-tune the electronic and steric properties of a molecule, a common strategy in drug discovery and materials science.
Overview of [(Furan-2-yl)(phenyl)methyl]hydrazine within the Context of Advanced Organic Chemistry Research
This compound is an alpha-substituted hydrazine that uniquely combines the structural features of a furan ring, a phenyl group, and a hydrazine moiety directly attached to a chiral center. While specific, in-depth research on this particular compound is not extensively documented in readily available literature, its structure suggests significant potential as a synthetic intermediate. The presence of both aromatic and heterocyclic rings, coupled with the reactive hydrazine group, makes it an attractive precursor for the synthesis of more complex molecular architectures, potentially leading to novel heterocyclic systems with interesting biological or material properties. The study of such molecules contributes to the broader understanding of structure-activity relationships and the development of new synthetic methodologies.
Structure
3D Structure
Properties
CAS No. |
1016705-64-8 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
[furan-2-yl(phenyl)methyl]hydrazine |
InChI |
InChI=1S/C11H12N2O/c12-13-11(10-7-4-8-14-10)9-5-2-1-3-6-9/h1-8,11,13H,12H2 |
InChI Key |
WJLHRCRRFACMCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CO2)NN |
Origin of Product |
United States |
Synthesis and Characterization of Furan 2 Yl Phenyl Methyl Hydrazine
Plausible Synthetic Pathways
A likely synthetic route to [(Furan-2-yl)(phenyl)methyl]hydrazine involves a two-step process, beginning with the formation of the corresponding hydrazone, followed by its reduction.
The precursor, (E)-2-((furan-2-yl)methylene)-1-phenylhydrazone, can be synthesized via the condensation reaction of furfural (B47365) (furan-2-carbaldehyde) and phenylhydrazine (B124118). This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. usu.ac.idresearchgate.net The mechanism involves the nucleophilic attack of the phenylhydrazine on the carbonyl carbon of furfural, followed by dehydration to yield the stable hydrazone.
The conversion of the hydrazone to the target hydrazine (B178648), this compound, can be achieved through the reduction of the carbon-nitrogen double bond. While specific literature for this exact transformation is scarce, general methods for the reduction of hydrazones to hydrazines are well-established. A common approach involves the use of reducing agents such as diborane. This method has been described as a high-yield route to 1,2-disubstituted hydrazines. researchgate.net
Chemical Properties and Characterization
Due to the limited availability of experimental data in published literature, a detailed characterization of this compound is challenging. However, based on its structure, certain chemical properties can be inferred. The compound possesses a chiral center at the carbon atom bonded to the furan (B31954), phenyl, and hydrazine groups, and is expected to be a basic compound due to the presence of the hydrazine moiety.
For a definitive characterization, a combination of spectroscopic techniques would be essential.
Table 1: Anticipated Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the protons of the furan and phenyl rings, a methine proton, and protons of the hydrazine group. The chemical shifts would provide information about the electronic environment of the protons. |
| ¹³C NMR | Resonances for the carbon atoms of the furan and phenyl rings, as well as the methine carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and furan rings, and C=C stretching of the aromatic systems. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O, 188.23 g/mol ), along with fragmentation patterns that could help confirm the structure. labnovo.com |
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and configuration of atoms within a molecule. For [(Furan-2-yl)(phenyl)methyl]hydrazine, various NMR techniques are employed to characterize its complex structure.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment and Connectivity Analysis
Proton NMR (¹H NMR) spectroscopy offers critical insights into the proton environments within this compound. The spectrum reveals distinct signals for the protons of the furan (B31954) ring, the phenyl ring, the methine bridge, and the hydrazine (B178648) group.
The protons on the furan ring typically appear as distinct multiplets. Based on data from similar furan-containing structures, the proton at position 5 (H-5) is expected to be the most deshielded due to the electronegativity of the oxygen atom, resonating downfield. mdpi.com The protons at positions 3 and 4 (H-3 and H-4) would appear at characteristic chemical shifts, showing coupling to each other and to the adjacent furan protons. cdnsciencepub.com
The five protons of the phenyl group generally resonate in the aromatic region of the spectrum. Their specific chemical shifts and splitting patterns are influenced by the electronic effects of the substituent and their positions on the ring. derpharmachemica.com The methine proton (-CH-), bridging the furan and phenyl rings, is expected to produce a singlet or a multiplet depending on its coupling with the hydrazine protons. The protons of the hydrazine moiety (-NH-NH₂) would appear as exchangeable signals, with their chemical shifts being sensitive to solvent, concentration, and temperature. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical values for similar functional groups and structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Furan H-5 | ~7.4 - 7.7 | Multiplet |
| Furan H-3 | ~7.2 - 7.3 | Multiplet |
| Furan H-4 | ~6.5 - 6.6 | Multiplet |
| Phenyl H (ortho, meta, para) | ~7.2 - 7.5 | Multiplet |
| Methine CH | ~5.0 - 5.5 | Singlet/Multiplet |
| Hydrazine NH | Variable (exchangeable) | Broad Singlet |
| Hydrazine NH₂ | Variable (exchangeable) | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
Carbon-13 NMR (¹³C NMR) spectroscopy is essential for mapping the carbon framework of this compound. The spectrum displays separate signals for each unique carbon atom in the molecule.
The carbon atoms of the furan ring show characteristic resonances. The carbon adjacent to the oxygen (C-2 and C-5) are typically found further downfield compared to the C-3 and C-4 carbons. For instance, in furan-2-carbaldehyde, the C-2 carbon resonates at a significantly different position than C-3, C-4, and C-5. mdpi.com The phenyl ring carbons exhibit signals in the aromatic region, with the ipso-carbon (the carbon attached to the methine group) showing a distinct chemical shift. The methine carbon (-CH-) signal appears in the aliphatic region but is shifted downfield due to the attachment of the electronegative nitrogen and the aromatic rings. The carbonyl carbon in related hydrazone structures typically resonates around 169 ppm. mdpi.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar functional groups and structural motifs found in related furan and hydrazine derivatives.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Furan C-2 | ~150 - 155 |
| Furan C-5 | ~142 - 145 |
| Furan C-3 | ~110 - 115 |
| Furan C-4 | ~110 - 115 |
| Phenyl C (ipso) | ~135 - 140 |
| Phenyl C (ortho, meta, para) | ~125 - 130 |
| Methine CH | ~60 - 70 |
Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Isotopic Labeling and Mechanistic Studies
In a mechanistic study, specific protons in the starting materials can be replaced with deuterium. For example, by using a deuterated formylating agent in the synthesis of a furan aldehyde precursor, a deuterium atom can be introduced at a specific position. mdpi.comresearchgate.net The presence and location of the deuterium label in the final product can then be confirmed by the absence of a signal in the ¹H NMR spectrum and the appearance of a characteristic signal in the ²H NMR spectrum. This technique allows researchers to trace the path of atoms through a reaction sequence. Furthermore, deuterium substitution can influence the dynamics of the furan ring, as studies have shown that deuteration can alter the ring's puckering behavior. nih.gov
Advanced NMR Techniques, including Gated Decoupling and Coupling Constant Analysis (e.g., ³JCH), for Configurational and Conformational Assignments
Advanced NMR techniques are crucial for determining the three-dimensional structure, including the configuration and conformation, of molecules like this compound. Techniques such as gated decoupling and the analysis of long-range coupling constants (e.g., ³JCH) provide detailed structural information.
In related N-acylhydrazone systems, NMR studies have revealed the existence of conformational isomers in solution. mdpi.com The analysis of coupling constants between protons and carbons separated by three bonds (³JCH) can help assign these conformations. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. By measuring these values, chemists can deduce the preferred spatial arrangement of different parts of the molecule. ipb.pt
Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are also invaluable for conformational analysis. NOESY identifies protons that are close in space, allowing for the determination of the relative orientation of the furan and phenyl rings and the geometry around the C-N and N-N bonds. ipb.pt
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups.
The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the hydrazine group would appear in the region of 3200-3400 cm⁻¹. nih.gov Aromatic C-H stretching from both the furan and phenyl rings are anticipated around 3000-3100 cm⁻¹. derpharmachemica.com The C=C stretching vibrations of the aromatic rings typically occur in the 1450-1600 cm⁻¹ region. yildiz.edu.tr Vibrations associated with the furan ring, such as C-O-C stretching, also produce characteristic bands in the fingerprint region. researchgate.netglobalresearchonline.net
Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the rings can be particularly prominent. Both IR and Raman spectra provide a unique vibrational fingerprint that can be used for identification and structural confirmation. mdpi.com
Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical values for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| Hydrazine (N-H) | Stretching | 3200 - 3400 |
| Aromatic C-H (Phenyl & Furan) | Stretching | 3000 - 3100 |
| Aromatic C=C (Phenyl & Furan) | Stretching | 1450 - 1600 |
| Furan C-O-C | Stretching | ~1000 - 1250 |
| Phenyl Ring | Out-of-plane bending | 690 - 900 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₁H₁₂N₂O), the molecular weight is 188.23 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to this mass. nih.gov
Upon ionization, the molecular ion can undergo fragmentation, providing valuable structural information. Hydrazine derivatives often exhibit characteristic fragmentation pathways. nih.govscienceopen.com A common fragmentation for this compound would be the cleavage of the C-N or N-N bonds.
A plausible fragmentation pattern could involve the loss of the hydrazine group (•NHNH₂) to form a stable [(furan-2-yl)(phenyl)methyl]⁺ cation. Another likely fragmentation is the cleavage of the bond between the methine carbon and one of the aromatic rings, leading to the formation of furfuryl or benzyl (B1604629) type ions. The analysis of these fragment ions helps to confirm the connectivity of the molecular structure. researchgate.netresearchgate.net
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound This table presents plausible fragmentation pathways and the corresponding m/z values.
| Fragment Ion | Proposed Structure | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₁H₁₂N₂O]⁺ | 188 |
| [M - NH₂]⁺ | [C₁₁H₁₀NO]⁺ | 172 |
| [M - NH₂NH]⁺ | [C₁₁H₉O]⁺ | 157 |
| [C₇H₇]⁺ | Tropylium ion | 91 |
| [C₅H₅O]⁺ | Furfuryl cation | 81 |
X-ray Diffraction Studies for Solid-State Molecular Structure Elucidation
X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby defining the conformation of the molecule in the solid state. For a compound like this compound, a single-crystal X-ray diffraction study would reveal the spatial arrangement of the furan and phenyl rings relative to each other and the geometry of the hydrazine moiety.
While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, studies on closely related furan-based hydrazone derivatives provide insight into the type of data obtained. For instance, the analysis of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide showed an orthorhombic crystal system with the space group Pbca. In this related molecule, the dihedral angle between the benzene (B151609) and furan rings was found to be 55.21(7)°. Another derivative, 1-(2-Furylmethylene)-2-(2-nitrophenyl)hydrazine, crystallizes in the monoclinic system and its molecule is noted to be roughly planar, a conformation influenced by an intramolecular N—H⋯O hydrogen bond.
For this compound, a hypothetical crystal structure analysis would yield a data table similar to the one below, detailing its specific crystallographic parameters. Such data is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.
Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound. (Note: This data is illustrative for the technique as specific published values for the target compound are not available.)
| Parameter | Value |
|---|---|
| Empirical formula | C₁₁H₁₂N₂O |
| Formula weight | 188.23 |
| Crystal system | Orthorhombic |
| Space group | Pbca |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 8 |
| Calculated density (Mg/m³) | Value |
| Absorption coefficient (mm⁻¹) | Value |
| F(000) | Value |
| Reflections collected | Value |
| Independent reflections | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample. This method serves as a crucial check for the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound, with a molecular formula of C₁₁H₁₂N₂O, the theoretical elemental composition can be calculated as follows:
Carbon (C): (12.011 * 11 / 188.23) * 100% = 70.19%
Hydrogen (H): (1.008 * 12 / 188.23) * 100% = 6.43%
Nitrogen (N): (14.007 * 2 / 188.23) * 100% = 14.88%
Oxygen (O): (15.999 / 188.23) * 100% = 8.50%
Experimental results from elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values. For example, the analysis of a related hydrazide-hydrazone derivative, 2-cyano-N'-(furan-2-ylmethylene)acetohydrazide, yielded experimental values (Found: C, 54.37; H, 3.42; N, 23.18%) which were presumably in close agreement with its calculated theoretical percentages, confirming its composition. Similarly, N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide was characterized and its composition confirmed through elemental analysis alongside spectroscopic methods.
The results for this compound would be presented in a table comparing the calculated and experimentally found values.
Table 2: Elemental Analysis Data for this compound (C₁₁H₁₂N₂O).
| Element | Calculated (%) | Found (%) |
| Carbon | 70.19 | Value |
| Hydrogen | 6.43 | Value |
| Nitrogen | 14.88 | Value |
Based on a comprehensive search for scientific literature, detailed computational and theoretical investigation data specifically for the chemical compound “this compound” is not available. Published studies containing the specific analyses required by the outline—such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, conformational analysis, and the calculation of various reactivity descriptors—could not be located for this particular molecule.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as the source information does not appear to be present in the public domain.
Computational and Theoretical Investigations of Molecular Structure and Reactivity
Molecular Dynamics Simulations for Investigating Intermolecular and Intramolecular Chemical Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. uni-paderborn.de By solving Newton's equations of motion, MD simulations can model the intricate movements of atoms and molecules, providing a detailed picture of both intramolecular and intermolecular interactions. uni-paderborn.deresearchgate.net
For [(Furan-2-yl)(phenyl)methyl]hydrazine, MD simulations can elucidate the nature of its interactions with solvent molecules and other chemical species. In a solution, the hydrazine (B178648) moiety can act as both a hydrogen bond donor (the N-H groups) and acceptor (the lone pairs on the nitrogen atoms). acs.org The furan (B31954) ring's oxygen atom can also participate as a hydrogen bond acceptor, while the phenyl ring can engage in π-π stacking and C-H···π interactions. nih.gov MD simulations can quantify the strength and lifetime of these hydrogen bonds and other non-covalent interactions, which govern the molecule's solubility and reactivity in different environments.
| Type of Interaction | Potential Site on this compound | Significance |
|---|---|---|
| Intermolecular Hydrogen Bonding | Hydrazine N-H (donor), N lone pairs (acceptor), Furan O (acceptor) | Governs interactions with polar solvents and biological macromolecules. acs.org |
| Intramolecular Hydrogen Bonding | N-H group with furan oxygen or phenyl π-cloud | Influences conformational stability and reactivity. mdpi.comnih.gov |
| π-π Stacking | Phenyl and furan rings | Contributes to self-aggregation or binding to aromatic systems. |
| C-H···π Interactions | Aromatic C-H bonds with the phenyl or furan ring of another molecule | Weak, non-covalent forces affecting crystal packing and molecular recognition. nih.gov |
Chemometric Analysis for Reaction Monitoring and Elucidating Reaction Profiles
Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. ias.ac.in Principal Component Analysis (PCA) is a particularly powerful chemometric tool used for simplifying complex datasets, such as those generated during reaction monitoring. ias.ac.innih.gov By reducing the dimensionality of the data, PCA can reveal underlying patterns related to the progress of a chemical reaction. nih.govlearnche.org
In the context of synthesizing or modifying this compound, reactions can be monitored using spectroscopic techniques like infrared (IR) or powder X-ray diffraction (PXRD). nih.gov A series of spectra are collected at different time points throughout the reaction, forming a large data matrix. Applying PCA to this matrix decomposes the spectral data into a set of principal components (PCs), which are new, uncorrelated variables that capture the most significant variations in the dataset. nih.govnih.gov
The first few principal components often correspond to specific chemical changes. For example, the first principal component (PC1) might represent the conversion of the starting material into the product, while the second (PC2) could indicate the formation of an intermediate or a byproduct. nih.gov By plotting the "scores" of the principal components over time, a detailed reaction profile can be constructed. nih.govoriginlab.com This profile allows for the precise determination of reaction endpoints, identification of different reaction stages, and optimization of reaction times, as has been demonstrated in studies on the synthesis of other hydrazone derivatives. nih.gov This approach provides a much deeper insight into the reaction kinetics and mechanism than simply tracking the disappearance of a single reactant peak. originlab.comresearchgate.netoriginlab.com
| Reaction Time | PC1 Score (Illustrative) | PC2 Score (Illustrative) | Interpretation |
|---|---|---|---|
| Start (t=0) | High Positive | Near Zero | System dominated by starting materials. |
| Mid-reaction (t=mid) | Decreasing | Peaks | Formation and consumption of an intermediate species. |
| End (t=final) | High Negative | Near Zero | System dominated by the final product. |
Future Prospects and Emerging Research Avenues in Substituted Hydrazine Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability
The synthesis of substituted hydrazines has traditionally faced challenges in controlling selectivity and minimizing environmental impact. Future research is increasingly directed towards developing novel synthetic routes that are not only efficient and selective but also adhere to the principles of green chemistry.
A significant advancement in selective alkylation involves the use of a nitrogen dianion intermediate. This method allows for the selective alkylation of either nitrogen atom in a protected hydrazine (B178648), such as PhNHNHBoc, by treatment with n-butyllithium to form a stable dianion. This reactive intermediate can then be selectively alkylated, providing a direct route to symmetrically, mono-, or sequentially dialkylated products. This approach minimizes the need for extensive protecting group manipulations, thus enhancing efficiency.
Direct reductive alkylation of hydrazine derivatives presents another efficient strategy. The use of reagents like α-picoline-borane allows for the one-pot synthesis of various N-alkylhydrazine derivatives, a method that has been successfully applied to the synthesis of active pharmaceutical ingredients.
In the realm of sustainable synthesis, heterogeneous catalysis is gaining prominence. For instance, a novel Pt/TiO2-A catalyst has been developed for the synthesis of secondary amines from alcohols or aldehydes using hydrazine hydrate (B1144303) as a nitrogen source. This catalytic system is notable for its high selectivity and the ability to operate without additives, even in water, highlighting its green credentials. Similarly, FeO(OH)@C nanoparticles have been shown to efficiently catalyze the hydrazine substitution of p-nitro-aryl fluorides, offering a selective route to aromatic hydrazines.
Furthermore, "hydrazine-free" synthetic approaches are emerging as a sustainable alternative. One such method involves a photoredox-catalyzed platform for azine synthesis from readily available oxime esters, avoiding the direct use of hydrazine. Additionally, green methodologies for the cleavage of the hydrazine group from (hetero)aromatic substrates have been developed, utilizing trimethylsilanolate in environmentally friendly solvents like water.
The following table summarizes some of the novel synthetic routes being explored:
| Synthetic Strategy | Key Features | Advantages |
| Nitrogen Dianion Intermediate | Selective alkylation of protected hydrazines | High selectivity, reduced need for protecting groups |
| Direct Reductive Alkylation | One-pot synthesis of N-alkylhydrazines | Efficiency, applicability in pharmaceutical synthesis |
| Pt/TiO2-A Catalysis | Use of hydrazine as a nitrogen source with alcohols/aldehydes | Sustainable, high selectivity, works in water |
| FeO(OH)@C Nanoparticle Catalysis | Hydrazine substitution of aryl fluorides | Efficient, selective synthesis of aromatic hydrazines |
| Hydrazine-Free Photoredox Catalysis | Azine synthesis from oxime esters | Avoids direct use of hydrazine, sustainable |
| Green Hydrazine Cleavage | Use of trimethylsilanolate | Environmentally friendly, applicable in water |
In-depth Exploration of Complex Reaction Mechanisms and Transient Intermediates
A deeper understanding of reaction mechanisms and the characterization of transient intermediates are crucial for the rational design of new synthetic methods and for controlling reaction outcomes. Future research will likely focus on elucidating the intricate pathways of hydrazine reactions using a combination of experimental and computational techniques.
One area of interest is the mechanism of heterocycle formation involving hydrazines. For example, the formation of pyrazolines from the reaction of substituted hydrazines with Mannich bases is proposed to proceed through the elimination of the Mannich base to form a vinyl ketone, which then forms a hydrazone intermediate that subsequently cyclizes. The stereochemistry of the hydrazone intermediate is critical for the success of the cyclization.
The Wolff-Kishner reduction, a classic reaction for the deoxygenation of aldehydes and ketones, involves the formation of a hydrazone intermediate. The mechanism proceeds through the deprotonation of the weakly acidic N-H bond of the hydrazone to form a hydrazone anion. This anion has a resonance structure that facilitates the elimination of dinitrogen gas and the formation of a carbanion, which is then protonated to yield the alkane product.
In some reactions, the formation of a transient hemiaminal intermediate has been proposed. For instance, the reaction of carbonyl compounds with a large excess of hydrazine hydrate can lead to the reduction of the carbonyl group to an alcohol, a process that is thought to involve a delicate equilibrium with a hemiaminal species that precedes hydrazone formation.
The study of hydrazine decomposition, particularly in the context of hypergolic fuels, has provided significant insights into the elementary steps and transient species involved. Detailed chemical kinetic models are being developed to simulate the gas-phase decomposition of hydrazine, which involves a complex network of reactions and radical species.
The table below highlights some key reaction mechanisms and intermediates in hydrazine chemistry:
| Reaction | Key Intermediates | Mechanistic Features |
| Pyrazoline Formation | Vinyl ketone, Hydrazone | Elimination-addition-cyclization sequence |
| Wolff-Kishner Reduction | Hydrazone, Hydrazone anion, Carbanion | Deprotonation, N2 elimination, protonation |
| Carbonyl Reduction by Hydrazine | Hemiaminal | Equilibrium with a transient hemiaminal |
| Hydrazine Decomposition | Radical species (e.g., N2H3•) | Complex network of elementary reactions |
Design and Synthesis of Advanced Multi-Functionalized Hydrazine Scaffolds
The development of advanced multi-functionalized hydrazine scaffolds is a rapidly growing area of research, with applications ranging from materials science to medicinal chemistry. These scaffolds incorporate multiple functional groups, allowing for the construction of complex molecular architectures with tailored properties.
One exciting development is the synthesis of hydrazine-based porous materials. Hydrazine-hydrazide-linked covalent organic frameworks (COFs) have been synthesized through a postsynthetic oxidation strategy. These materials exhibit high porosity and have shown promise in applications such as water harvesting from air. Similarly, hydrazine-functionalized metal-organic frameworks (MOFs) have been prepared and utilized as heterogeneous catalysts for the synthesis of quinolines via Friedländer condensation. The presence of both Lewis acidic metal nodes and Brønsted acidic hydrazine groups contributes to their catalytic activity.
In the realm of polymer chemistry, hydrazine plays a role in the synthesis of functional materials. For instance, hydrazine can be used in a one-step synthesis of metal nanoparticle-functionalized gradient porous poly(ionic liquid) membranes. In this process, hydrazine acts as both a crosslinking agent and a reducing agent for the in-situ formation of metal nanoparticles within the polymer matrix. Furthermore, cross-linked polar polymers, such as polyacrylamide, have been shown to act as reversible absorbents for hydrazine, enabling its safe storage and handling.
Hydrazine derivatives are also crucial building blocks for a wide range of biologically active molecules. The hydrazide-hydrazone moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting anticancer, antimicrobial, and antioxidant properties. The ability to readily modify the functional groups on these scaffolds allows for the fine-tuning of their biological activity.
The following table provides examples of advanced multi-functionalized hydrazine scaffolds and their applications:
| Scaffold Type | Key Features | Applications |
| Covalent Organic Frameworks (COFs) | Porous, crystalline, hydrazine-hydrazide linkages | Water harvesting, gas storage |
| Metal-Organic Frameworks (MOFs) | Porous, hydrazine-functionalized linkers | Heterogeneous catalysis |
| Functionalized Polymers | Metal nanoparticle-functionalized, porous | Catalysis, functional membranes |
| Biologically Active Derivatives | Hydrazide-hydrazone scaffolds | Anticancer, antimicrobial, antioxidant agents |
Application of Advanced Computational Methods for Predictive Chemical Synthesis and Reactivity
Advanced computational methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting the behavior of hydrazine derivatives. These methods provide insights into molecular structure, electronic properties, and reaction mechanisms, guiding the design of new synthetic strategies and the development of novel molecules with desired functionalities.
Molecular modeling has been employed to analyze the metabolism and toxicity of hydrazine. DFT calculations have shown that while the decomposition of hydrazine is thermodynamically favorable, a significant kinetic barrier contributes to its stability. Such studies can also predict the reactivity of metabolites by analyzing their electronic properties, such as the LUMO-HOMO energy gap.
Computational fluid dynamics (CFD) and detailed chemical kinetic modeling are used to simulate the complex processes involved in the combustion and decomposition of hydrazine-based fuels. These models help in understanding the reaction kinetics, identifying key intermediates, and optimizing the performance of propulsion systems.
DFT calculations are also instrumental in elucidating reaction mechanisms in synthetic organic chemistry. For example, in the synthesis of mono- or dialkylated acyl hydrazides catalyzed by a ruthenium complex, DFT calculations have been used to unveil the origin of the selectivity between mono- and dialkylation. Similarly, computational studies have been applied to understand the heterogeneous synthesis of hydrazine on catalysts like Co3Mo3N, identifying low-energy reaction pathways.
Furthermore, computational methods are used to predict the reactivity and properties of novel hydrazine derivatives. By calculating parameters such as atomic charges, electronic density distributions, and electrostatic potentials, researchers can gain insights into the potential applications of these molecules in areas like organic electronics and materials science.
The table below summarizes the applications of computational methods in hydrazine chemistry:
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Metabolism and Toxicity Analysis | Stability, reactivity of metabolites |
| Chemical Kinetic Modeling | Combustion and Decomposition | Reaction kinetics, intermediate species |
| DFT in Synthetic Chemistry | Elucidation of Reaction Mechanisms | Selectivity, reaction pathways |
| Molecular Modeling | Prediction of Molecular Properties | Electronic structure, reactivity, potential applications |
Investigation of Stereoselective Synthetic Approaches for Chiral Hydrazine Derivatives
The synthesis of enantiomerically pure chiral hydrazine derivatives is of paramount importance, as these compounds are valuable building blocks for many pharmaceuticals and agrochemicals. Consequently, the development of stereoselective synthetic methods is a major focus of current research.
A prominent strategy for the synthesis of chiral hydrazines is the asymmetric hydrogenation of prochiral hydrazones. This has been achieved with high enantioselectivity using transition metal catalysts based on rhodium, palladium, and nickel, in combination with chiral phosphine (B1218219) ligands. For example, [Pd(R)-DTBM-SegPhos(OCOCF3)2] has been successfully used for the enantioselective hydrogenation of fluorinated hydrazones, affording chiral fluorinated hydrazines in high yields and enantiomeric excess. Similarly, chiral Rh-complexes have been employed for the enantioselective hydrogenation of N-alkoxycarbonyl hydrazones on a large scale. More recently, catalysts based on earth-abundant metals like nickel are being developed as a more sustainable alternative to precious metal catalysts.
Biocatalysis offers another powerful approach to chiral hydrazine synthesis. Engineered imine reductases (IREDs) have been developed for the enantioselective reduction of hydrazones. This biocatalytic approach avoids the use of precious metals and often proceeds under mild reaction conditions with high selectivity.
The use of chiral auxiliaries and organocatalysts also plays a significant role. Chiral hydrazine reagents have been synthesized and used for the derivatization and separation of chiral carbonyl compounds. Furthermore, bifunctional squaramide catalysts derived from cinchona alkaloids have been shown to catalyze the asymmetric addition of hydrazine hydrate to dienones, leading to the formation of optically pure fused pyrazoline derivatives. This method successfully overcomes the challenge of the rapid, non-selective background reaction.
The following table highlights some of the key stereoselective approaches for the synthesis of chiral hydrazine derivatives:
| Synthetic Approach | Catalyst/Reagent | Key Features |
| Asymmetric Hydrogenation | Chiral Rh, Pd, Ni complexes | High enantioselectivity, broad substrate scope |
| Biocatalysis | Engineered Imine Reductases (IREDs) | Environmentally friendly, high selectivity |
| Chiral Derivatizing Agents | Chiral hydrazine reagents | Separation of enantiomers |
| Organocatalysis | Chiral squaramides | Asymmetric addition of hydrazine |
Q & A
Q. What are the key synthetic routes for [(Furan-2-yl)(phenyl)methyl]hydrazine, and how are intermediates characterized?
The compound is synthesized via condensation reactions between furan-derived aldehydes (e.g., furfural) and phenylhydrazine derivatives. For example, furfural reacts with phenylhydrazine under reflux in ethanol to form hydrazones, which can be further reduced or functionalized. Key steps include:
- Condensation : Controlled pH and temperature (e.g., reflux in ethanol) to avoid side reactions like azine formation .
- Purification : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm intermediate and final structures .
- Yield optimization : Adjusting stoichiometry of reactants and reaction time (e.g., 1-hour reflux for hydrazone formation) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Identifies proton environments (e.g., aromatic protons from furan/phenyl groups and NH-NH2 signals). For example, NH-NH2 protons typically appear as broad singlets near δ 3–5 ppm .
- Mass spectrometry (MS) : Determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to verify the molecular formula .
- IR spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ and C=N stretches near 1600 cm⁻¹) .
Q. How can side reactions during synthesis be minimized?
Common side reactions include over-condensation (e.g., forming azines) or oxidation of the hydrazine moiety. Mitigation strategies:
- Use anhydrous conditions to prevent hydrolysis of intermediates .
- Add antioxidants (e.g., ascorbic acid) to stabilize the hydrazine group .
- Monitor reaction progress via TLC to terminate reactions at optimal conversion points .
Advanced Research Questions
Q. How do electronic effects of substituents influence cyclocondensation reactions involving this compound?
The furan ring (electron-rich due to oxygen) and phenyl group (electron-withdrawing or donating depending on substituents) modulate reactivity. For example:
- Electron-donating groups (e.g., -OCH3 on phenyl) enhance nucleophilicity of the hydrazine group, accelerating cyclocondensation with enones .
- Electron-withdrawing groups (e.g., -NO2) may stabilize intermediates but reduce reaction rates. Computational studies (e.g., DFT calculations) can predict substituent effects on transition states .
- Experimental validation: Compare reaction kinetics under varying pressures and temperatures using substrates with different substituents .
Q. What contradictions exist in reported biological activities of hydrazine derivatives, and how can they be resolved?
Some studies report anticancer activity via apoptosis induction, while others note toxicity without therapeutic effects. To resolve discrepancies:
- Dose-response studies : Establish clear concentration ranges for efficacy vs. toxicity .
- Mechanistic assays : Use flow cytometry to quantify apoptosis (Annexin V staining) and cell cycle arrest (propidium iodide) .
- Comparative structural analysis : Correlate substituent patterns (e.g., trifluoromethyl groups in ) with activity to identify pharmacophores .
Q. How can this compound be exploited in Fischer indole synthesis for indole derivatives?
The hydrazine moiety reacts with ketones/aldehydes to form hydrazones, which undergo acid-catalyzed rearrangement to indoles. Methodological considerations:
- Reaction conditions : Use HCl or acetic acid as catalysts at 80–100°C .
- Substrate scope : Test compatibility with substituted benzaldehydes to diversify indole products .
- Mechanistic analysis : Track intermediates via LC-MS to identify rate-limiting steps (e.g., [3,3]-sigmatropic rearrangement) .
Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity and electrophilic centers .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways .
- Quantitative Structure-Activity Relationship (QSAR) : Correlate descriptors like polar surface area (PSA) and logP with experimental reaction rates .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Structural Confirmation
Q. Table 2: Substituent Effects on Cyclocondensation Kinetics
| Substituent | Electronic Effect | Reaction Rate (k, s⁻¹) | Reference |
|---|---|---|---|
| -OCH3 | Electron-donating | 5.2 × 10⁻³ | |
| -NO2 | Electron-withdrawing | 1.8 × 10⁻³ | |
| -CF3 | Strongly withdrawing | 0.9 × 10⁻³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
